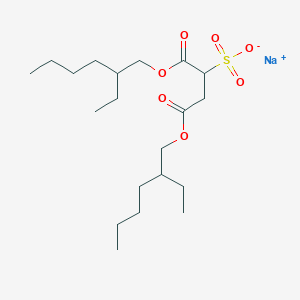

sodium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate

Description

The compound with the identifier “sodium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate” is known as polycyclic aromatic hydrocarbons. These are a group of organic compounds composed of multiple aromatic rings. They are known for their stability and are found in various natural and synthetic sources.

Properties

IUPAC Name |

sodium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O7S.Na/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSBXTVYXVQYAB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Polycyclic aromatic hydrocarbons can be synthesized through several methods, including the cyclization of linear polyenes and the Diels-Alder reaction. The cyclization of linear polyenes involves the formation of aromatic rings through the reaction of linear polyenes with catalysts under high temperatures. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a six-membered ring, which can then be further reacted to form polycyclic aromatic hydrocarbons.

Industrial Production Methods

Industrial production of polycyclic aromatic hydrocarbons typically involves the pyrolysis of organic materials such as coal, oil, and biomass. This process involves heating the organic material to high temperatures in the absence of oxygen, resulting in the formation of polycyclic aromatic hydrocarbons.

Chemical Reactions Analysis

Types of Reactions

Polycyclic aromatic hydrocarbons undergo various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic conditions and result in the formation of quinones.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. These reactions typically occur under basic conditions and result in the formation of dihydro derivatives.

Substitution: Common reagents include halogens and nitrating agents. These reactions typically occur under acidic or basic conditions and result in the formation of halogenated or nitrated derivatives.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and halogenated or nitrated derivatives.

Scientific Research Applications

Polycyclic aromatic hydrocarbons have a wide range of scientific research applications, including:

Chemistry: Used as model compounds for studying aromaticity and reaction mechanisms.

Biology: Studied for their effects on living organisms, including their potential carcinogenicity.

Medicine: Investigated for their potential use in drug development, particularly in the treatment of cancer.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Polycyclic aromatic hydrocarbons exert their effects through various mechanisms, including the formation of reactive oxygen species and the activation of specific molecular pathways. They can bind to DNA and proteins, leading to mutations and other cellular damage. The molecular targets and pathways involved include the aryl hydrocarbon receptor and the cytochrome P450 enzyme system.

Comparison with Similar Compounds

Polycyclic aromatic hydrocarbons can be compared with other similar compounds, such as heterocyclic aromatic hydrocarbons and polycyclic aromatic ketones. These compounds share similar structures and properties but differ in their reactivity and biological effects. Polycyclic aromatic hydrocarbons are unique in their stability and potential carcinogenicity.

List of Similar Compounds

- Heterocyclic aromatic hydrocarbons

- Polycyclic aromatic ketones

- Polycyclic aromatic amines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.